![molecular formula C19H20INO B6298180 N-(3-Cyclohexylsalicylidene)-4-iodoaniline CAS No. 1003080-35-0](/img/structure/B6298180.png)
N-(3-Cyclohexylsalicylidene)-4-iodoaniline
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Overview
Description
N-(3-Cyclohexylsalicylidene)-4-iodoaniline (N-CSA-4-IA) is an organosulfur compound with a wide range of applications in scientific research. It has been used in a variety of fields, including organic synthesis, biochemistry, and pharmaceuticals. N-CSA-4-IA is a versatile compound with a variety of properties, making it an ideal choice for many research applications.
Scientific Research Applications
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and dyes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, N-(3-Cyclohexylsalicylidene)-4-iodoaniline has been used in biochemistry, as a reagent for the determination of amino acids and proteins.
Mechanism of Action
N-(3-Cyclohexylsalicylidene)-4-iodoaniline is a versatile compound that can be used in a variety of reactions. It acts as a Lewis acid, which means it can form a covalent bond with a Lewis base, such as an amine or a carboxylic acid. This reaction forms a cyclic product, which can then be used in a variety of reactions, such as the synthesis of heterocyclic compounds and polymers.
Biochemical and Physiological Effects
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has been used in a variety of biochemical and physiological studies. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. It has also been used to study the effects of hormones on the body, as well as the effects of various drugs on the brain.
Advantages and Limitations for Lab Experiments
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and non-irritating, making it safe to use in lab experiments. However, it is also relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a wide range of potential applications in scientific research. It could be used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. It could also be used to study the effects of hormones on the body, as well as the effects of various drugs on the brain. In addition, N-(3-Cyclohexylsalicylidene)-4-iodoaniline could be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and dyes. Finally, N-(3-Cyclohexylsalicylidene)-4-iodoaniline could be used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
Synthesis Methods
N-(3-Cyclohexylsalicylidene)-4-iodoaniline is synthesized by a two-step process. The first step involves the reaction of 3-cyclohexylsalicylaldehyde with 4-iodoaniline in anhydrous dimethylformamide (DMF). This reaction yields N-(3-cyclohexylsalicylidene)-4-iodoaniline as a white solid. The second step involves the reaction of N-(3-Cyclohexylsalicylidene)-4-iodoaniline with a base, such as sodium hydroxide, in an aqueous solution. This reaction yields N-(3-cyclohexylsalicylidene)-4-iodoaniline as a yellow solid.
properties
IUPAC Name |
2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h4,7-14,22H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMPOHZZRKSKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexylsalicylidene)-4-iodoaniline |
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